Nicanartine

Description

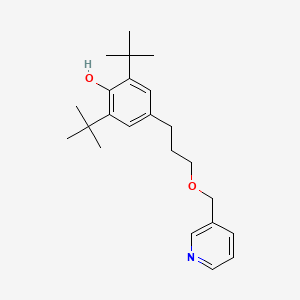

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-[3-(pyridin-3-ylmethoxy)propyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO2/c1-22(2,3)19-13-17(14-20(21(19)25)23(4,5)6)10-8-12-26-16-18-9-7-11-24-15-18/h7,9,11,13-15,25H,8,10,12,16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBBIPPQHYZTQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164552 | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150443-71-3 | |

| Record name | Nicanartine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150443713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicanartine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICANARTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85DV2PAF78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Properties of Nicanartine: An In-depth Technical Guide

Disclaimer: Initial searches for "Nicanartine" did not yield any specific pharmacological data. It is possible that this is a novel compound with limited public information or a misspelling of a different agent. Given the similarity in name, this guide will proceed by detailing the pharmacological properties of Nicotine to demonstrate the requested format and content structure. All subsequent information pertains to Nicotine.

Introduction

Nicotine is a tertiary amine composed of a pyridine and a pyrrolidine ring and is the primary psychoactive component of tobacco.[1] It is a potent and addictive substance that exerts its effects through the stimulation of nicotinic acetylcholine receptors (nAChRs).[1] This document provides a comprehensive overview of the pharmacological properties of nicotine, including its mechanism of action, pharmacokinetics, and clinical effects, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Nicotine's primary mechanism of action is its stereoselective binding to nAChRs, which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[1][2]

2.1. Neuropharmacology

(S)-nicotine, the form found in tobacco, acts as an agonist at these receptors.[1] The binding of nicotine to nAChRs leads to the opening of the ion channel, allowing the influx of cations, which in turn results in the depolarization of the neuron and the release of various neurotransmitters.[2]

The release of dopamine in the mesolimbic pathway, particularly in the ventral tegmental area (VTA) and the nucleus accumbens, is crucial for the reinforcing and rewarding effects of nicotine, contributing to its addictive potential.[1][2] Nicotine also modulates the release of other neurotransmitters, including acetylcholine, norepinephrine, serotonin, glutamate, and GABA, which contribute to its complex pharmacological profile, including effects on arousal, mood, and cognitive function.[3]

Signaling Pathway of Nicotine's Rewarding Effects

Caption: Nicotine stimulates dopamine release in the brain's reward pathway.

Pharmacokinetics

3.1. Absorption

Nicotine is readily absorbed through various routes, including the lungs, buccal mucosa, and skin.[2] When tobacco smoke is inhaled, nicotine is rapidly absorbed into the pulmonary venous circulation, reaching the brain within seconds.[1] The pH of the delivery vehicle influences absorption; for instance, the acidic pH of cigarette smoke ionizes nicotine, reducing buccal absorption, whereas the alkaline pH of pipe and cigar smoke allows for significant absorption through the mouth.[2]

3.2. Distribution

Following absorption, nicotine is widely distributed throughout the body, with high concentrations found in the brain, adrenal medulla, and autonomic ganglia.[2] It readily crosses the blood-brain barrier.

3.3. Metabolism

The liver is the primary site of nicotine metabolism, with approximately 80% being converted to cotinine.[2][4] This process is primarily mediated by the cytochrome P450 enzyme CYP2A6.[4][5] Other enzymes involved include UDP-glucuronosyltransferase (UGT) and flavin-containing monooxygenase (FMO).[4] Genetic polymorphisms in CYP2A6 can lead to significant individual variability in nicotine metabolism.[5][6]

Nicotine Metabolism Pathway

Caption: The primary metabolic pathway of nicotine to cotinine.

3.4. Excretion

Nicotine and its metabolites are primarily excreted by the kidneys. The rate of renal excretion is pH-dependent; acidic urine increases the ionization of nicotine, which in turn enhances its excretion.

Pharmacological Data

| Parameter | Value | Reference |

| Molecular Weight | 162.23 g/mol | [2] |

| pKa | 8.5 | [2] |

| Primary Metabolite | Cotinine | [2] |

| Primary Metabolizing Enzyme | CYP2A6 | [4][5] |

Experimental Protocols

5.1. Determination of Nicotine and Cotinine Levels

A common method for quantifying nicotine and its metabolites is through gas chromatography/mass spectrometry (GC/MS).

-

Sample Collection: Blood, urine, or saliva samples are collected from subjects.

-

Sample Preparation: Samples are subjected to liquid-liquid or solid-phase extraction to isolate nicotine and cotinine.

-

Analysis: The extracted samples are analyzed using a GC/MS system. The gas chromatograph separates the compounds based on their volatility and interaction with the stationary phase, and the mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.

Experimental Workflow for Nicotine Quantification

Caption: A typical workflow for the quantification of nicotine and its metabolites.

Clinical Efficacy and Safety

While nicotine itself is the primary addictive component in tobacco, nicotine replacement therapies (NRTs) are used to aid in smoking cessation. These therapies deliver nicotine in a controlled manner to alleviate withdrawal symptoms.

6.1. Drug Interactions

Nicotine can have various drug interactions. For example, it can increase the metabolism of certain drugs and increase the risk of tachycardia when combined with other substances.[7]

Conclusion

Nicotine exhibits a complex pharmacological profile, primarily acting as an agonist at nicotinic acetylcholine receptors. Its rapid absorption, distribution to the brain, and effects on neurotransmitter release contribute to its highly addictive nature. Understanding the intricate details of its mechanism of action and pharmacokinetics is crucial for the development of more effective smoking cessation therapies and for assessing the risks associated with its consumption.

References

- 1. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Nicotinic interactions with antipsychotic drugs, models of schizophrenia and impacts on cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and metabolism of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

Early Studies on the Biological Activity of Nicotine: A Technical Overview

Note to the Reader: Initial searches for "Nicanartine" did not yield any specific results in the scientific literature. It is possible that this is a novel compound with no publicly available data or a typographical error. This document provides a comprehensive overview of the early biological activity of Nicotine , a well-studied compound with a similar-sounding name and a primary psychoactive component of tobacco. The data and methodologies presented here are based on foundational preclinical and pharmacological studies of Nicotine and its metabolites.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the core biological activities of Nicotine, with a focus on its mechanism of action, pharmacokinetics, and effects on neurotransmitter systems.

Quantitative Data Summary

The following tables summarize key quantitative data from early preclinical studies on Nicotine and related compounds.

Table 1: Pharmacokinetic Parameters of Nicotine and its Metabolites in Rats

| Compound | Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL or ng/g) | AUC (h*ng/mL) | Half-life (h) | Reference |

| Nicotine | s.c. | 1 | 0.25 | ~900 (unbound plasma) | 512 (0-6h, unbound plasma) | 2-3 (plasma) | [1][2] |

| Cotinine | (from Nicotine) | 1 (s.c. Nicotine) | ~4 | ~250 (brain) | - | ~11 (urinary) | [2][3] |

| Cytisine | p.o. | 1 | 0.63 | - | 702 (0-6h, unbound plasma) | 1.5 | [1] |

| Dianicline | p.o. | 1 | 0.5 | - | 448 (0-6h, unbound plasma) | 0.95 | [1] |

Table 2: In Vitro Receptor Binding and Functional Activity

| Compound | Receptor Subtype | Assay Type | EC50 (µM) | IC50 (nM) | Ki (µM) | Reference |

| Nicotine | α4β2 nAChR | High-affinity activation | 0.06 - 18 | - | - | [1] |

| Nicotine | nAChRs | [3H]nicotine displacement | - | - | 0.0006 - 0.2 | [3] |

| Cotinine | nAChRs | [3H]nicotine displacement | - | - | 1000 - 3000 | [3] |

| Varenicline | α4β2 nAChR | High-affinity desensitization | - | 0.05 - 2.8 | - | [1] |

Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the in vivo release of neurotransmitters such as dopamine in specific brain regions following Nicotine administration.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting a brain region of interest, such as the nucleus accumbens or ventral tegmental area (VTA).[2]

-

Recovery: Animals are allowed to recover from surgery for a defined period.

-

Microdialysis: A microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

-

Drug Administration: Nicotine is administered (e.g., via subcutaneous injection).

-

Post-Administration Collection: Dialysate collection continues for several hours after drug administration.

-

Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.[4]

Conditioned Place Preference (CPP)

Objective: To assess the rewarding effects of Nicotine.

Methodology:

-

Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

-

Pre-Conditioning (Habituation): On the first day, animals are allowed to freely explore both chambers to determine any initial preference.

-

Conditioning: Over several days, animals receive alternating injections of Nicotine and a vehicle (e.g., saline). Following Nicotine injection, they are confined to one chamber, and after vehicle injection, they are confined to the other.

-

Test Day: On the final day, animals are drug-free and allowed to freely explore both chambers. The time spent in the drug-paired chamber versus the vehicle-paired chamber is recorded.

-

Analysis: A significant increase in time spent in the drug-paired chamber is interpreted as a rewarding effect. Studies have shown that mice with decreased Nicotine metabolism develop a conditioned place preference at a much lower dose of Nicotine.[5]

Signaling Pathways and Experimental Workflows

Nicotine-Mediated Dopamine Release in the Mesolimbic Pathway

Caption: Nicotine's action on nAChRs in the VTA leading to dopamine release in the Nucleus Accumbens.

Nicotine Metabolism Pathway

Caption: The primary metabolic pathway of Nicotine, predominantly mediated by the CYP2A6 enzyme.[5]

General Workflow for Preclinical Nicotine Study

Caption: A generalized workflow for conducting preclinical studies on the biological activity of Nicotine.

References

- 1. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotine Pharmacology - Clearing the Smoke - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 4. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]

- 5. Impact of Nicotine Metabolism on Nicotine’s Pharmacological Effects and Behavioral Responses: Insights from a Cyp2a(4/5)bgs-Null Mouse - PMC [pmc.ncbi.nlm.nih.gov]

Nicanartine and its Potential Therapeutic Targets: An In-depth Technical Guide

Disclaimer: Initial searches for the compound "Nicanartine" did not yield any results, suggesting that it may be a fictional or erroneous name. However, the context of the query strongly points towards an interest in compounds targeting nicotinic acetylcholine receptors (nAChRs). Therefore, this guide will focus on the well-established pharmacology of nicotinic agonists, using nicotine and the smoking cessation aid cytisinicline as primary examples, to explore potential therapeutic targets and mechanisms of action relevant to this class of compounds.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and the exogenous agonist nicotine.[1][2] These receptors are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and inflammation.[1][3] Their involvement in numerous pathologies has made them a significant target for drug development.[1]

Dysfunction of nAChRs is implicated in a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][4][5] Consequently, the development of selective nAChR agonists and antagonists holds therapeutic promise for these conditions.[4][6]

Mechanism of Action of Nicotinic Agonists

Nicotinic agonists like nicotine exert their effects by binding to and activating nAChRs.[2] These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7).[1] Upon agonist binding, the receptor's ion channel opens, allowing the influx of cations such as sodium and calcium.[2] This influx leads to depolarization of the neuronal membrane and the subsequent release of various neurotransmitters, including dopamine, acetylcholine, norepinephrine, serotonin, and glutamate.[2][7]

The release of dopamine in the brain's reward pathways, particularly the mesolimbic system, is a key mechanism underlying the reinforcing and addictive properties of nicotine.[3][7] The diverse subtypes of nAChRs and their differential distribution in the brain contribute to the complex pharmacological effects of nicotinic agonists.[1] For instance, the α7 subtype is a focus for cognitive enhancement in schizophrenia, while the α4β2 subtype is central to nicotine dependence.[4][8]

Signaling Pathway of Nicotinic Acetylcholine Receptor Activation

Caption: Agonist binding to nAChRs triggers ion influx and neurotransmitter release.

Potential Therapeutic Targets

The diverse functions of nAChRs open up several avenues for therapeutic intervention.

Neurodegenerative Diseases

-

Alzheimer's Disease: A reduction in nAChRs is observed in the brains of Alzheimer's patients.[4] Short-term nicotine administration has shown potential in improving memory in patients with mild cognitive impairment.[9]

-

Parkinson's Disease: Epidemiological studies suggest a protective effect of smoking against Parkinson's disease, an effect attributed to nicotine.[10] Nicotine has been shown to protect against nigrostriatal damage in animal models and improve motor deficits.[5] The α6β2-containing nAChRs are particularly implicated in this disease.[5]

Neuropsychiatric Disorders

-

Schizophrenia: Patients with schizophrenia have a high rate of smoking, which may be a form of self-medication.[11] Nicotine can ameliorate certain sensorimotor gating deficits seen in animal models of schizophrenia.[11] The α7 nAChR subtype is a key therapeutic target in this context.[4][11]

-

Nicotine Addiction: This is the most direct therapeutic area for nAChR modulators. Nicotine replacement therapies (NRTs) are a cornerstone of smoking cessation.[7] Partial agonists like varenicline and cytisinicline act by both partially stimulating the receptor to reduce withdrawal symptoms and by blocking nicotine from binding, thereby reducing the rewarding effects of smoking.[8][12]

Cancer

While nicotine itself is not considered a direct carcinogen, nAChRs have been shown to be involved in smoking-induced cancer formation.[6] Therefore, nAChR antagonists are being investigated as potential cancer therapies. For example, inhibitors of the α9-nAChR have been shown to block nicotine- and estrogen-induced breast cancer cell proliferation.[6]

Quantitative Data from Clinical Trials

The following tables summarize efficacy data for cytisinicline, a partial nAChR agonist, in smoking cessation.

Table 1: Efficacy of Cytisinicline for Smoking Cessation (ORCA-2 Trial) [8][13]

| Treatment Group | Duration | Abstinence Rate (End of Treatment) | Placebo Abstinence Rate | Odds Ratio (95% CI) |

| Cytisinicline | 6 weeks | 25.3% (weeks 3-6) | 4.4% | 8.0 (3.9-16.3) |

| Cytisinicline | 12 weeks | 32.6% (weeks 9-12) | 7.0% | 6.3 (3.7-11.6) |

Table 2: Long-Term Efficacy of Cytisinicline (ORCA-2 Trial) [8]

| Treatment Group | Duration | Abstinence Rate (to 24 weeks) | Placebo Abstinence Rate | Odds Ratio (95% CI) |

| Cytisinicline | 6 weeks | 8.9% (weeks 3-24) | 2.6% | 3.7 (1.5-10.2) |

| Cytisinicline | 12 weeks | 21.1% (weeks 9-24) | 4.8% | 5.3 (2.8-11.1) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols commonly used in the study of nicotinic agonists.

Animal Models of Parkinson's Disease

A common experimental protocol to assess the neuroprotective effects of nicotinic agonists involves inducing parkinsonism in rodents.[10]

-

Model Induction: Parkinsonism can be induced by administering neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice or 6-hydroxydopamine (6-OHDA) in rats.[10]

-

Treatment: Animals are treated with the nicotinic agonist (e.g., nicotine) or a placebo before, during, or after the administration of the neurotoxin.

-

Assessment: The neuroprotective effects are evaluated by:

-

Behavioral tests: Assessing motor function through tests like the rotarod or cylinder test.

-

Neurochemical analysis: Measuring dopamine levels and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

-

Immunohistochemistry: Staining for tyrosine hydroxylase (a marker for dopaminergic neurons) to quantify neuronal loss in the substantia nigra and striatum.

-

Smoking Cessation Clinical Trials

The efficacy of smoking cessation aids like cytisinicline is evaluated in randomized, double-blind, placebo-controlled clinical trials.[8][13]

-

Participants: Adult daily smokers who are motivated to quit are recruited.

-

Randomization: Participants are randomly assigned to receive the active drug (e.g., cytisinicline) for a specified duration (e.g., 6 or 12 weeks) or a placebo.[8]

-

Intervention: In addition to the study drug, participants typically receive behavioral support.[8]

-

Outcome Measures:

-

Primary Endpoint: Biochemically verified continuous abstinence from smoking during the last weeks of treatment.[8] Biochemical verification is often done by measuring expired carbon monoxide or cotinine levels in saliva or urine.

-

Secondary Endpoints: Continuous abstinence for a longer follow-up period (e.g., up to 24 or 52 weeks).[8]

-

-

Data Analysis: Abstinence rates between the active and placebo groups are compared using statistical methods like odds ratios.

Experimental Workflow for a Smoking Cessation Clinical Trial

Caption: A typical workflow for a randomized controlled clinical trial.

Conclusion

While "this compound" appears to be an unidentifiable compound, the therapeutic landscape of nicotinic acetylcholine receptor agonists is rich and continues to evolve. These compounds, exemplified by nicotine and cytisinicline, have established roles in smoking cessation and show significant promise in the treatment of various neurodegenerative and neuropsychiatric disorders. Future research focused on developing subtype-selective nAChR modulators will be critical in harnessing their full therapeutic potential while minimizing adverse effects. The experimental and clinical trial methodologies outlined here provide a framework for the continued investigation and development of this important class of drugs.

References

- 1. Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinic receptors as CNS targets for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nicotinic acetylcholine receptor-based blockade: applications of molecular targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytisinicline for Smoking Cessation: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Nicotine prevents experimental parkinsonism in rodents and induces striatal increase of neurotrophic factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Nicotinic acetylcholine receptors are possible therapeutic targets for schizophrenia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytisinicline for Smoking Cessation: The ORCA Phase 3 Replication Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First large U.S. clinical trial of cytisinicline finds the smoking cessation medication effective and well tolerated [massgeneral.org]

Investigating the Antiproliferative Effects of Nicanartine: A Technical Overview

Disclaimer: Publicly available research on the specific antiproliferative effects of Nicanartine, particularly in the context of oncology, is extremely limited. This document summarizes the findings from a singular study investigating its impact on cellular proliferation in a non-cancer model and provides the available experimental details. The structural details of this compound (also known as MRZ-3/124) identify it as an antioxidant compound. Given the limited data, this guide also briefly discusses related compounds with more extensive research on their effects on cell proliferation.

Antiproliferative and Anti-inflammatory Effects of this compound in a Rabbit Model of Restenosis

A key study investigated the effects of this compound, an antioxidant with lipid-lowering properties, on the proliferative and inflammatory response following balloon angioplasty in a rabbit model of restenosis. The findings suggest that this compound can reduce key cellular processes involved in the development of restenosis.[1]

Quantitative Data Summary

The following table summarizes the quantitative results from the aforementioned study, comparing the this compound-treated group to the control group at 7 days post-intervention.[1]

| Parameter | This compound-Treated Group | Control Group | P-value |

| Cells Undergoing DNA Synthesis (%) | 1.6 ± 1.4 | 3.7 ± 2.2 | < 0.05 |

| Intimal Macrophages (%) | 0.7 ± 1.2 | 1.3 ± 0.6 | < 0.05 |

| Intimal Plaque Size (mm²) at 28 days | 0.146 ± 0.077 | 0.255 ± 0.174 | Not statistically significant |

Experimental Protocol

1.2.1. Animal Model and Induction of Atherosclerosis

-

Animal Model: 48 New Zealand White rabbits were used in the study.[1]

-

Induction of Pre-interventional Plaques: To induce atherosclerotic plaques in the common carotid artery, electrostimulation was performed for 28 days.[1]

1.2.2. Intervention and Treatment

-

Balloon Angioplasty: Following a 7-day break after plaque induction, balloon angioplasty was performed on 36 of the animals.[1]

-

Treatment Groups:

1.2.3. Sample Collection and Analysis

-

Vessel Excision: The carotid arteries were excised at 7 and 28 days after the balloon angioplasty.[1]

-

Immunohistological Analysis: The excised vessels were examined for:

Experimental Workflow

Potential for Confusion with Related Compounds

The limited research on this compound's antiproliferative effects, especially in cancer, suggests a potential for confusion with similarly named compounds that are extensively studied in this area. Researchers interested in the antiproliferative effects of compounds with related structures or names may find the literature on Nicotinamide and Nicotine more extensive.

-

Nicotinamide: A form of vitamin B3, which has been shown to inhibit the progression of early-stage hepatocellular carcinoma (HCC) and induce apoptosis in HCC cell lines.[2] It has also been found to have cytotoxic effects against HCC in both in vivo and in vitro models.[3]

-

Nicotine: While primarily known as the addictive component in tobacco, its effects on cell proliferation are complex and context-dependent. Some studies indicate that nicotine can promote the proliferation of non-small cell lung cancer cells.[4][5] It can also inhibit apoptosis induced by chemotherapeutic drugs.[6][7]

Conclusion

The available evidence on the antiproliferative effects of this compound is currently confined to a single study in a cardiovascular context, where it demonstrated a reduction in smooth muscle cell proliferation and inflammation. There is a notable absence of research on its effects in cancer models. Professionals in drug development and research should be aware of this data limitation. For broader research into antiproliferative mechanisms involving related chemical moieties, the extensive literature on compounds such as Nicotinamide and the complex signaling pathways affected by Nicotine may provide more substantial grounds for investigation. Further research is required to determine if this compound has any potential as an antiproliferative agent in oncology.

References

- 1. This compound, MRZ-3/124-药物合成数据库 [drugfuture.com]

- 2. A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Nicotine induces cell proliferation, invasion and epithelial-mesenchymal transition in a variety of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. healthday.com [healthday.com]

- 6. Nicotine-mediated cell proliferation and tumor progression in smoking-related cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotine: Carcinogenicity and Effects on Response to Cancer Treatment – A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Lipid-Lowering Properties of Nicotinic Acid (Niacin)

Note: The term "Nicanartine" did not yield specific results in scientific literature. Based on the context of lipid-lowering properties, this guide focuses on Nicotinic Acid , commonly known as Niacin (Vitamin B3), a well-established therapeutic agent for dyslipidemia.

This technical guide provides a comprehensive overview of the mechanisms, efficacy, and experimental evaluation of nicotinic acid's effects on lipid profiles for researchers, scientists, and drug development professionals.

Introduction

Nicotinic acid, when used at pharmacological doses (typically 500-2000 mg/day), is a potent agent for managing dyslipidemia.[1] It favorably modulates a broad spectrum of lipoproteins, effectively lowering low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[2][3] These comprehensive effects make it a valuable therapeutic option for reducing the risk of atherosclerotic cardiovascular disease.[4][5]

Core Mechanisms of Action

Nicotinic acid exerts its lipid-modifying effects through multiple pathways, primarily targeting adipose tissue and the liver.

2.1. Inhibition of Lipolysis in Adipose Tissue The primary mechanism involves the inhibition of hormone-sensitive lipase in adipose tissue.[6][7] This action is mediated by its binding to the G protein-coupled receptor 109A (GPR109A).[2][6] The downstream signaling cascade leads to a reduction in the mobilization of free fatty acids (FFAs) from triglyceride stores in adipocytes.[4] This decrease in circulating FFAs reduces their availability to the liver, which is a key substrate for hepatic triglyceride synthesis.[6]

2.2. Hepatic Effects In the liver, nicotinic acid directly impacts lipoprotein synthesis and secretion:

-

Decreased Triglyceride Synthesis: It inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the final step in triglyceride synthesis.[6]

-

Reduced VLDL and LDL Production: The reduction in hepatic triglyceride synthesis leads to decreased assembly and secretion of VLDL particles.[4][6] Since LDL is a metabolic byproduct of VLDL, the reduction in VLDL subsequently lowers plasma LDL levels.[6] Nicotinic acid also promotes the intracellular degradation of apolipoprotein B (ApoB), the primary protein component of VLDL and LDL.[4][6]

2.3. Effects on HDL Cholesterol Nicotinic acid is one of the most effective agents for raising HDL levels.[3] Its mechanism for increasing HDL involves:

-

Reduced HDL-ApoA-I Catabolism: It decreases the fractional catabolic rate of HDL's main apolipoprotein, ApoA-I.[4]

-

Inhibition of Hepatic Uptake: In-vitro studies using human hepatocytes (HepG2 cells) show that nicotinic acid selectively inhibits the hepatic uptake of HDL-ApoA-I, but not HDL-cholesteryl esters.[4] This allows HDL particles to remain in circulation longer, enhancing their capacity for reverse cholesterol transport.[4]

Caption: Nicotinic acid inhibits lipolysis in adipocytes via the GPR109A receptor.

References

- 1. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and the prevention of coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinic acid in the treatment of hyperlipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niacin and cholesterol: role in cardiovascular disease (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic acid for the treatment of hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. m.youtube.com [m.youtube.com]

The Pro-Restenotic Role of Nicotine: A Technical Whitepaper

Introduction

Restenosis, the re-narrowing of a blood vessel following procedures like angioplasty and stenting, remains a significant challenge in interventional cardiology. The underlying pathophysiology is complex, involving vascular smooth muscle cell (VSMC) proliferation and migration, inflammation, and extracellular matrix remodeling, leading to neointimal hyperplasia. Nicotine, the primary psychoactive component of tobacco, has been extensively studied for its cardiovascular effects. Contrary to a preventative role, research demonstrates that nicotine exacerbates neointimal formation and accelerates restenosis. This technical guide synthesizes the current understanding of nicotine's pro-restenotic effects, detailing the molecular mechanisms, experimental evidence, and protocols from key studies.

Quantitative Data on Nicotine-Induced Restenosis

The following tables summarize quantitative data from pivotal in vivo studies, demonstrating the impact of nicotine on various markers of restenosis.

Table 1: Effect of Nicotine on Neointimal Formation in a Rat Model

| Parameter | Control Group | Nicotine-Treated Group | P-value | Source |

| Intima-to-Media Ratio | 0.14 ± 0.07 | 0.42 ± 0.23 | P = 0.02 | [1] |

| Ki67+ Cells (Proliferation Index) | Not specified | 1.8 times more than control | P = 0.043 |

Table 2: Effect of Nicotine on Restenosis in a Porcine Model Following Stenting

| Parameter (OCT Analysis) | No-Nicotine Group | Nicotine Group | P-value | Source |

| Mean Neointimal Area (mm²) | 1.63 ± 0.94 | 2.49 ± 1.19 | <0.001 | [2] |

| Percent Area Stenosis (%) | 21.78 ± 11.93 | 35.07 ± 15.98 | <0.001 | [2] |

| Mean Lumen Area (mm²) | 5.92 ± 1.74 | 4.74 ± 1.72 | <0.001 | [2] |

| Parameter (Histopathology) | No-Nicotine Group | Nicotine Group | P-value | Source |

| Neointima Area (mm²) | 1.29 | 1.85 | 0.004 | [2] |

| Percent Stenosis (%) | 22.33 | 33.33 | 0.001 | [2] |

| Inflammation Score | 0.40 ± 0.19 | 0.60 ± 0.28 | <0.001 | [2] |

Table 3: Dose-Dependent Effect of Nicotine on Intimal Hyperplasia in a Porcine Model

| Nicotine Dose | Percentage Intimal Area (%) | P-value (vs 0.05 mg/kg) | Source |

| 0.05 mg/kg with balloon overdilation | 50.6 ± 5.52 | - | [3] |

| 0.25 mg/kg with balloon overdilation | 60.86 ± 7.2 | <0.05 | [3] |

| 0.5 mg/kg with balloon overdilation | 65.36 ± 3.40 | <0.05 | [3] |

Molecular Mechanisms of Nicotine-Induced Restenosis

Nicotine promotes restenosis primarily by inducing the proliferation and migration of vascular smooth muscle cells (VSMCs). This process is mediated by the activation of specific signaling cascades.

The ERK-Egr-1 Signaling Pathway

A central mechanism in nicotine-induced VSMC proliferation is the activation of the Extracellular signal-regulated kinase (ERK) and Early Growth Response-1 (Egr-1) signaling pathway.[1]

Caption: Nicotine binds to nAChRs on VSMCs, leading to ERK1/2 activation and subsequent Egr-1 upregulation, which drives cell proliferation.

VSMC Phenotypic Switching

Nicotine also induces a phenotypic switch in VSMCs from a quiescent, contractile state to a proliferative, synthetic state. This is characterized by changes in the expression of specific protein markers.[4][5]

Caption: Nicotine induces a shift from a contractile to a synthetic VSMC phenotype, promoting proliferation and migration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key in vivo and in vitro studies on nicotine and restenosis.

In Vivo Model: Rat Iliac Artery Balloon Injury

This model is used to study neointimal formation following vascular injury.

-

Animal Model: Male Sprague-Dawley rats.

-

Nicotine Administration: Chronic exposure to nicotine in drinking water for 3 months to achieve blood cotinine levels comparable to heavy smokers.

-

Vascular Injury Procedure:

-

Anesthetize the rat.

-

Expose the right iliac artery.

-

Introduce a balloon catheter and inflate to induce endothelial denudation and vessel wall injury.

-

Remove the catheter and restore blood flow.

-

-

Post-Procedure: Animals are maintained for a period (e.g., 3 weeks) to allow for neointimal development.

-

Analysis:

-

Euthanize the animals and perfuse-fix the iliac arteries.

-

Embed arteries in paraffin and section for histological staining (e.g., Elastic Van Gieson) to measure intima and media areas.

-

Perform immunohistochemistry for proliferation markers like Ki67.[1]

-

Caption: Experimental workflow for the rat iliac artery balloon injury model to study nicotine's effect on restenosis.

In Vivo Model: Porcine Coronary Artery Stenting

This large animal model more closely mimics human coronary intervention.

-

Animal Model: Domestic pigs.

-

Nicotine Administration: An osmotic minipump is implanted to deliver a continuous, low dose of nicotine, mimicking habitual smoking.

-

Stenting Procedure:

-

Under general anesthesia and with angiographic guidance, a drug-eluting stent (DES) is implanted in a coronary artery.

-

-

Follow-up: Animals are monitored for a set period (e.g., 2 months).

-

Analysis:

-

Quantitative Coronary Angiography (QCA): To measure vessel lumen diameter.

-

Optical Coherence Tomography (OCT): For detailed in-stent imaging of neointimal hyperplasia, stent strut coverage, and lumen area.

-

Histopathology: Post-mortem analysis of the stented segment to assess neointimal area, percent stenosis, and inflammation.[2]

-

In Vitro Model: Vascular Smooth Muscle Cell Culture

This model allows for the direct investigation of nicotine's effects on VSMC biology.

-

Cell Line: Human aortic smooth muscle cells (HuAoSMCs).

-

Experimental Protocol:

-

Culture HuAoSMCs in appropriate media.

-

Induce differentiation using transforming growth factor-β (TGF-β).

-

Expose differentiated cells to a specific concentration of nicotine (e.g., 0.1 µM) for a defined period (e.g., 48 hours).

-

-

Analysis:

-

Western Blot: To quantify the protein levels of contractile markers (e.g., SM22, high-molecular-weight caldesmon) and synthetic markers (e.g., myosin II 10, β-actin).

-

Kinase Assays: To measure the activity of signaling proteins like p38 MAPK and ERK.[4]

-

Conclusion

The available scientific evidence consistently demonstrates that nicotine is a significant contributor to the process of restenosis. It acts through multiple mechanisms, including the promotion of vascular smooth muscle cell proliferation via the ERK-Egr-1 signaling pathway and the induction of a pro-proliferative synthetic VSMC phenotype. In vivo studies in both small and large animal models have quantitatively confirmed that nicotine exposure leads to increased neointimal hyperplasia and in-stent restenosis. For researchers and drug development professionals, understanding these pro-restenotic pathways is critical for developing therapeutic strategies to mitigate the adverse vascular effects associated with tobacco and nicotine product use. Future research may focus on targeting the specific molecular pathways, such as the Egr-1 transcription factor, to counteract the deleterious effects of nicotine on vascular healing.

References

- 1. Novel role of Egr-1 in nicotine-related neointimal formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effects of Nicotine on Re-endothelialization, Inflammation, and Neoatherosclerosis After Drug-Eluting Stent Implantation in a Porcine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A model of atherosclerosis using nicotine with balloon overdilation in a porcine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotine exposure alters human vascular smooth muscle cell phenotype from a contractile to a synthetic type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Effects of Nicotine Contained in Tobacco Mainstream Smoke on Vascular Smooth Muscle Cells | Semantic Scholar [semanticscholar.org]

Methodological & Application

Synthesis and Optimization of (S)-Nicotine: A Detailed Protocol for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical synthesis of (S)-Nicotine, including detailed experimental protocols and optimization strategies. Furthermore, it elucidates the key signaling pathways modulated by nicotine, offering valuable insights for further research and development.

Chemical Synthesis of (S)-Nicotine

The efficient synthesis of (S)-nicotine can be achieved through a multi-step process commencing with the synthesis of myosmine, followed by its reduction to racemic nornicotine, enantiomeric separation, and subsequent methylation to yield the desired (S)-enantiomer. A notable optimization in this pathway involves the recovery and oxidation of the undesired (R)-nornicotine back to the prochiral myosmine, thereby increasing the overall yield of the target compound.

Experimental Protocols

1. Synthesis of Myosmine (3):

To a solution of ethyl nicotinate (50 g, 0.331 mol) and sodium methoxide (26.8 g, 0.4965 mol) in toluene (100 mL), N-vinyl-2-pyrrolidone (40.5 g, 0.364 mol) is added. The mixture is heated under reflux for 4 hours. After cooling to ambient temperature, concentrated hydrochloric acid (102 mL) and water (102 mL) are added, and the mixture is heated at reflux for an additional 6 hours. Upon cooling, a 50% solution of NaOH is added to adjust the pH to 10. The mixture is then extracted with toluene (3 x 100 mL). The combined organic extracts are dried over MgSO₄, and the solvent is evaporated under reduced pressure to yield myosmine.[1]

2. Synthesis of racemic-Nornicotine (rac-4):

Myosmine (20 g, 0.137 mol) is dissolved in a mixture of methanol (450 mL) and water (150 mL). The solution is cooled to 15 °C, and sodium borohydride (NaBH₄) (7 g, 0.185 mol) is added portion-wise (1 g every 20 minutes). The reaction mixture is maintained at 15 °C for 12 hours, followed by an additional 12 hours at room temperature. The reaction progress is monitored by GC-MS to ensure the myosmine content is below 2-3%. Methanol is then removed under reduced pressure. The aqueous residue is basified to pH 14 with 40% NaOH and extracted with methyl tert-butyl ether (MTBE) (4 x 150 mL) to afford racemic nornicotine.[1]

3. Enantioseparation of Nornicotine and Preparation of (S)-Nicotine (5):

Racemic nornicotine can be separated into its enantiomers using chiral acids, such as O,O'-disubstituted tartaric acids, to form diastereomeric salts that are then separated by fractional crystallization.[1] The resulting (S)-nornicotine salt is treated with a base to obtain the free (S)-nornicotine ((S)-4).

To a stirred solution of (S)-nornicotine ((S)-4) (7.88 g, 0.053 mol) in 50 mL of water, a mixture of 37% formaldehyde (6.36 g, 0.212 mol) and 85% formic acid (4.88 g, 0.106 mol) is added. The reaction is heated at 80-85 °C for 20 hours. After cooling, the pH is adjusted to 13 with 40% NaOH. The product is extracted with dichloromethane (DCM) (2 x 25 mL), and the combined organic layers are dried over MgSO₄. The solvent is removed, and the residue is purified by vacuum distillation to yield (S)-nicotine ((S)-5) with a 94% yield and 91% enantiomeric excess.[1]

Synthesis Optimization

A key optimization in this synthetic route is the recovery of the undesired (R)-nornicotine. Instead of being discarded, the mixture enriched with the (R)-enantiomer can be oxidized back to the prochiral myosmine, which can then be reintroduced into the reduction step, thereby improving the overall efficiency and atom economy of the synthesis.[1]

Quantitative Data Summary

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity (ee) |

| 1 | Ethyl nicotinate, N-vinyl-2-pyrrolidone | Sodium methoxide, Toluene, HCl, NaOH | Reflux | Myosmine (3) | - | - |

| 2 | Myosmine (3) | NaBH₄, Methanol, Water, NaOH, MTBE | 15 °C to RT | rac-Nornicotine (4) | - | - |

| 3 | (S)-Nornicotine ((S)-4) | Formaldehyde, Formic acid, NaOH, DCM | 80-85 °C | (S)-Nicotine (5) | 94% | 91% |

Mechanism of Action and Signaling Pathways

Nicotine primarily exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels found throughout the central and peripheral nervous systems.[2][3][4] The binding of nicotine to these receptors leads to their opening, allowing the influx of cations such as sodium and calcium.[3] This influx causes depolarization of the neuron, leading to the release of various neurotransmitters.[2][3][4]

Dopaminergic Pathway

Of particular importance is nicotine's effect on the mesolimbic dopamine system.[2][4] Nicotine stimulates nAChRs on dopaminergic neurons in the ventral tegmental area (VTA), leading to the release of dopamine in the nucleus accumbens.[2][4] This pathway is critically involved in the rewarding and addictive properties of nicotine.[3][4]

Caption: Nicotine's activation of the dopaminergic reward pathway.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Beyond the dopaminergic system, nicotine's activation of nAChRs triggers a cascade of intracellular signaling events. The influx of calcium is a key second messenger that can activate various downstream pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the mitogen-activated protein kinase (MAPK) pathway (ERK and JNK).[5][6] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and neuroprotection.[5][6] Long-term stimulation of nAChRs can lead to neuroprotective effects against various toxic insults.[5]

Caption: Downstream signaling pathways activated by nAChR stimulation.

Conclusion

This document provides a detailed protocol for the synthesis and optimization of (S)-nicotine, a compound of significant interest in pharmacology and neuroscience. The outlined synthetic route offers a high-yield and efficient method for obtaining the desired enantiomer. Furthermore, the elucidation of nicotine's mechanism of action and its modulation of key signaling pathways, including the dopaminergic and nAChR-mediated cascades, provides a crucial foundation for researchers engaged in drug development and the study of nicotine's diverse physiological effects. The provided diagrams offer a clear visual representation of these complex biological processes, aiding in the conceptual understanding for further scientific inquiry.

References

- 1. mdpi.com [mdpi.com]

- 2. Nicotine Addiction: Neurobiology and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Frontiers | Nicotine alleviates MPTP-induced nigrostriatal damage through modulation of JNK and ERK signaling pathways in the mice model of Parkinson’s disease [frontiersin.org]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Nicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of nicotine in various matrices. Nicotine, a primary alkaloid in tobacco, is a subject of extensive research in pharmacology, toxicology, and in the development of smoking cessation therapies.[1][2] The accurate and precise determination of nicotine concentrations is crucial for pharmacokinetic studies, quality control of nicotine-containing products, and monitoring of exposure.[3][4] This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, tailored for researchers and professionals in drug development.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[5] For nicotine analysis, reversed-phase HPLC with UV detection is a common and reliable approach, offering good selectivity and sensitivity.[6][7] This method is applicable to diverse sample types, including pharmaceutical formulations, biological fluids (plasma, urine), and e-liquids.[6][8][9] The protocols outlined below are based on validated methods to ensure accuracy and reproducibility of results.[6][7]

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system.

a) For Pharmaceutical Formulations (e.g., Gums, Nasal Sprays):

-

Accurately weigh and record the amount of the sample (e.g., one piece of gum, a specific volume of spray).

-

Extract the nicotine into a suitable solvent system. A common approach involves dissolving the sample in a mixture of an aqueous buffer and an organic solvent (e.g., acidified water/methanol (1:1 v/v)).[2]

-

Vortex or sonicate the mixture to ensure complete extraction of nicotine.

-

Centrifuge the sample to pellet any insoluble excipients.[2]

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

b) For Biological Fluids (e.g., Plasma): [8]

-

To 1 mL of plasma, add a protein precipitation agent such as acetonitrile.[8]

-

Vortex the mixture vigorously to precipitate plasma proteins.

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully collect the supernatant.

-

The supernatant can be directly injected or further concentrated by evaporating the solvent under a stream of nitrogen and reconstituting the residue in the mobile phase.[8]

HPLC Instrumentation and Conditions

The following table summarizes the recommended HPLC parameters for nicotine analysis. These parameters may require optimization depending on the specific instrument and sample matrix.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a UV detector. |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9] |

| Mobile Phase | A mixture of a buffer and an organic solvent. For example, acetonitrile and 20 mM monosodium phosphate buffer (pH adjusted to 5.1) in a ratio of 55:45 (v/v).[3] Another option is methanol and 0.01 M acetate buffer (pH 5) in a ratio of 85:15 (v/v).[7] |

| Flow Rate | 0.6 - 1.0 mL/min.[3][7] |

| Detection Wavelength | 254 nm or 260 nm.[3][9] |

| Injection Volume | 10 - 20 µL. |

| Column Temperature | Ambient or controlled at 30 °C.[1] |

Data Analysis and Quantification

-

Calibration Curve: Prepare a series of standard solutions of nicotine of known concentrations. Inject these standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of nicotine.

-

Quantification: Inject the prepared sample into the HPLC system. Identify the nicotine peak based on its retention time, which should match that of the standard. Determine the concentration of nicotine in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The quantitative results of the HPLC analysis should be summarized in a clear and organized manner.

Table 1: HPLC Method Validation Parameters for Nicotine Analysis

| Validation Parameter | Typical Value/Range | Reference |

| Linearity (r²) | > 0.999 | [6][9] |

| Limit of Detection (LOD) | 25 - 32.6 µg/mL | [8][9] |

| Limit of Quantification (LOQ) | 98.9 µg/mL | [9] |

| Accuracy (% Recovery) | 93 - 114% | [7][8] |

| Precision (%RSD) | < 5% | [7] |

| Retention Time (min) | ~4.6 - 4.9 min | [6][9] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of nicotine.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. curresweb.com [curresweb.com]

- 3. Simultaneous determination of nicotine and its metabolite, cotinine, in rat blood and brain tissue using microdialysis coupled with liquid chromatography: pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Smoking-induced changes in nicotine disposition: application of a new HPLC assay for nicotine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholar.utc.edu [scholar.utc.edu]

- 6. A validated high performance liquid chromatographic method for analysis of nicotine in pure form and from formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Nicanartine in Human Plasma by LC-MS/MS

Abstract

This application note presents a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nicanartine in human plasma. Due to the limited availability of published mass spectrometry data for this compound, this protocol has been developed based on the analysis of structurally similar compounds, particularly those containing a pyridine moiety, and general principles for the analysis of lipophilic small molecules in biological matrices. The described method utilizes a straightforward solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase liquid chromatography for separation, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This proposed methodology provides a robust starting point for researchers, scientists, and drug development professionals requiring the quantitative analysis of this compound.

Introduction

This compound is a lipophilic antioxidant with the chemical formula C₂₃H₃₃NO₂ and a molecular weight of 355.52 g/mol . It has demonstrated potential therapeutic effects, including antiproliferative and lipid-lowering properties. Specifically, treatment with this compound has been associated with a decrease in low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol. Given its therapeutic potential, a reliable and sensitive analytical method for the quantification of this compound in biological samples is essential for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development.

This application note details a hypothetical, yet scientifically grounded, LC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is proposed for the cleanup and concentration of this compound from human plasma.

Materials:

-

Human plasma (K₂EDTA as anticoagulant)

-

This compound standard

-

Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound with a distinct mass)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide

-

Mixed-mode cation exchange SPE cartridges

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Thaw plasma samples at room temperature.

-

Spike 200 µL of plasma with the internal standard solution.

-

Add 200 µL of 4% phosphoric acid in water to the plasma sample and vortex for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 4000 rpm for 10 minutes.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

LC System: A standard HPLC or UHPLC system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-4.0 min: 90% B; 4.1-5.0 min: 10% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 5.0 min |

Mass Spectrometry

MS System: A triple quadrupole mass spectrometer.

Table 2: Proposed Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

Table 3: Proposed MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 356.3 | 91.1 (pyridyl) | 100 | 30 | 25 |

| This compound (confirming) | 356.3 | 157.1 (phenol) | 100 | 30 | 20 |

| Internal Std. | User Defined | User Defined | 100 | User Defined | User Defined |

Note: The precursor ion for this compound is the protonated molecule [M+H]⁺. The proposed product ions are based on the fragmentation of the pyridine group (m/z 91.1) and the substituted phenol group, which are common fragmentation patterns for such structures.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Biological Context of this compound's Action

Caption: this compound's effect on cholesterol levels.

Conclusion

This application note provides a comprehensive, though theoretical, framework for the quantitative analysis of this compound in human plasma using LC-MS/MS. The proposed sample preparation, liquid chromatography, and mass spectrometry parameters are based on established methods for similar analytes and offer a solid foundation for method development and validation. This will enable researchers to accurately measure this compound concentrations in biological samples, which is a critical step in advancing its potential as a therapeutic agent. Further optimization and validation of this method are recommended to ensure it meets the specific requirements of individual studies.

Application Notes and Protocols for In Vitro Testing of Nicanartine's Antioxidant Capacity

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nicanartine is a novel compound with demonstrated antioxidant, antiproliferative, and lipid-lowering properties.[1] Preclinical studies have shown its potential in reducing proliferative and inflammatory responses, suggesting its therapeutic utility in conditions associated with oxidative stress.[1] To further characterize the antioxidant potential of this compound and elucidate its mechanisms of action, a panel of robust and validated in vitro antioxidant capacity assays is essential.

This document provides detailed application notes and standardized protocols for the most common in vitro assays used to evaluate the antioxidant capacity of chemical compounds like this compound. These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Data Presentation

Quantitative data from these assays should be summarized to facilitate comparison of this compound's antioxidant capacity with standard antioxidants (e.g., Trolox, Ascorbic Acid, Gallic Acid). The results are typically expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the radicals) or as equivalents of a standard antioxidant.

Table 1: Summary of this compound's In Vitro Antioxidant Capacity

| Assay | Parameter | This compound | Standard (e.g., Trolox) |

| DPPH Assay | IC50 (µg/mL) | [Insert Value] | [Insert Value] |

| ABTS Assay | TEAC (Trolox Equivalents) | [Insert Value] | 1.0 |

| FRAP Assay | FRAP Value (mM Fe(II)/g) | [Insert Value] | [Insert Value] |

| ORAC Assay | ORAC Value (µmol TE/g) | [Insert Value] | [Insert Value] |

Note: The values in this table are placeholders and should be replaced with experimental data.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[2] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance at 517 nm.[2][3] When an antioxidant is present, it donates a hydrogen atom to DPPH, leading to the reduction of DPPH to a non-radical form (DPPH-H), which is yellow.[3] The decrease in absorbance at 517 nm is proportional to the antioxidant concentration.[4]

Experimental Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[4] The solution should be freshly prepared and kept in the dark.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Standard Solution: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid.

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound and the standard antioxidant in the chosen solvent.

-

In a 96-well plate, add 100 µL of each dilution to the wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the control, add 100 µL of the solvent and 100 µL of the DPPH solution.

-

For the blank, add 200 µL of the solvent.

-

Incubate the plate in the dark at room temperature for 30 minutes.[2]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample.

The IC50 value is determined by plotting the % RSA against the concentration of this compound.

-

Workflow Diagram:

Caption: DPPH Assay Experimental Workflow.

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm.[5][6] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decolorization is measured spectrophotometrically.[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.[7]

Experimental Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

-

ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[8] Dilute the resulting ABTS•+ solution with ethanol or phosphate buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

This compound and Standard (Trolox) Solutions: Prepare serial dilutions.

-

-

Assay Procedure:

-

Add 20 µL of the this compound or standard solution to a 96-well plate.

-

Add 180 µL of the ABTS•+ working solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation: The scavenging activity is calculated as a percentage of inhibition. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Workflow Diagram:

References

- 1. Effect of the antioxidant this compound on the proliferative and inflammatory response after experimental balloon angioplasty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. cosmobiousa.com [cosmobiousa.com]

- 7. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

Cell Culture Models for Studying the Effects of Nicanartine: Application Notes and Protocols

Disclaimer: As of November 2025, a diligent search of the scientific literature and public databases did not yield any information on a compound named "Nicanartine." Therefore, this document provides a comprehensive guide and detailed protocols for studying a hypothetical novel nicotinic acetylcholine receptor (nAChR) agonist, which we will refer to as this compound. The methodologies and data presented are based on established research on known nAChR agonists, such as nicotine, and serve as a robust framework for investigating the cellular effects of a new chemical entity targeting this receptor family.

Application Notes

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed throughout the central nervous system and in various non-neuronal tissues.[1][2] Their activation by agonists like nicotine can trigger a range of cellular responses, from neurotransmitter release to cell proliferation and survival.[3][4][5] Consequently, nAChRs are significant targets for drug development in the context of neurodegenerative diseases, inflammatory disorders, and cancer.[1][3] This document outlines key cell culture models and experimental protocols to characterize the effects of a novel nAChR agonist, this compound.

Choosing the Right Cell Culture Model

The selection of an appropriate cell line is critical for elucidating the specific effects of this compound. The choice will depend on the therapeutic area of interest.

-

For Cancer Research:

-

Lung Cancer: Non-small cell lung cancer (NSCLC) cell lines such as A549 and H1299 are commonly used as they express nAChRs, particularly the α7 subtype, which has been implicated in tumor progression.[6] Studies have shown that nicotine can promote the proliferation and invasion of NSCLC cells.[2]

-

Pancreatic and Breast Cancer: Cell lines like PANC-1 (pancreatic) and MCF-7 (breast) also express nAChRs and can be valuable models to study the potential tumor-promoting effects of this compound.[3]

-

-

For Neuroscience Research:

-

Neuronal Cell Lines: Human neuroblastoma cell lines like SH-SY5Y are widely used to study neuroprotective or neurotoxic effects of nAChR ligands.

-

Primary Neuronal Cultures: While more complex to maintain, primary cultures from specific brain regions (e.g., hippocampus, cortex) of rodents offer a more physiologically relevant model for studying synaptic function and neuronal signaling.

-

-

2D vs. 3D Cell Culture Models:

-

2D Monolayer Cultures: These are suitable for initial high-throughput screening of this compound's effects on cell viability, proliferation, and basic signaling pathways.

-

3D Spheroid/Organoid Cultures: These models more accurately mimic the in vivo tumor microenvironment, including nutrient and oxygen gradients, and are crucial for studying drug penetration and efficacy in a more complex setting. For instance, A549 cells can be grown as 3D spheroids to assess the impact of this compound on a more tissue-like structure.[2]

-

Key Cellular Processes to Investigate

Based on the known functions of nAChRs, the following cellular processes should be investigated when characterizing this compound:

-

Cell Proliferation and Viability: Determine if this compound promotes or inhibits cell growth.

-

Apoptosis and Cell Survival: Assess whether this compound protects cells from apoptotic stimuli or induces cell death. Nicotine has been shown to have anti-apoptotic effects in cancer cells, making them resistant to chemotherapy.[3][7]

-

Cell Migration and Invasion: For cancer models, it is crucial to investigate if this compound enhances the metastatic potential of cells.

-

Signaling Pathway Activation: Characterize the intracellular signaling cascades triggered by this compound. Key pathways activated by nAChR agonists include the PI3K/Akt and MAPK/ERK pathways.[1][3][8]

-

Calcium Signaling: nAChRs are ion channels permeable to cations, including Ca2+.[1] Measuring changes in intracellular calcium levels upon this compound treatment is a fundamental experiment to confirm receptor activation.

Experimental Protocols

Here are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

-

Selected cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control.

Protocol 2: Western Blot Analysis of Signaling Pathways

Objective: To investigate the activation of key signaling proteins (e.g., p-Akt, p-ERK) in response to this compound.

Materials:

-

Selected cell line

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound, based on typical results observed for nAChR agonists like nicotine in cancer cell lines.

| Cell Line | Assay | This compound Concentration | Observation |

| A549 | MTT Assay (48h) | 1 µM | 25% increase in cell viability |

| A549 | MTT Assay (48h) | 10 µM | 50% increase in cell viability |

| H1299 | Wound Healing Assay (24h) | 1 µM | 40% increase in cell migration |

| A549 | Western Blot (30 min) | 1 µM | 3-fold increase in p-Akt levels |

| A549 | Western Blot (30 min) | 1 µM | 2.5-fold increase in p-ERK levels |

Visualizations

Signaling Pathway Diagram

Caption: this compound-induced nAChR signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound evaluation.

References